(3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol
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Overview
Description
(3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol is a chemical compound with the molecular formula C₁₄H₁₆F₂O₂ and a molecular weight of 254.11 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a unique and rigid structure often used in medicinal chemistry as a bioisostere for benzene rings . The presence of difluoro and methoxy groups further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane . These methods require precise reaction conditions, including the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would typically include optimization of reaction conditions to ensure cost-effectiveness and efficiency. This might involve continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoro group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxy group could result in various derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing benzene rings to improve pharmacokinetic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and stable structure that can enhance binding affinity to biological targets. The difluoro and methoxy groups can modulate the compound’s electronic properties, influencing its reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Another derivative of bicyclo[1.1.1]pentane with a carboxylic acid functional group.
Bicyclo[1.1.1]pentane-1-carbonitrile: Features a nitrile group instead of a hydroxyl group.
Uniqueness
(3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol is unique due to the presence of both difluoro and methoxy groups, which provide distinct electronic and steric properties. These modifications can enhance the compound’s stability, reactivity, and potential biological activity compared to other bicyclo[1.1.1]pentane derivatives.
Properties
IUPAC Name |
[3-[difluoro-(4-methoxyphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O2/c1-18-11-4-2-10(3-5-11)14(15,16)13-6-12(7-13,8-13)9-17/h2-5,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQHNJYXYXUFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C23CC(C2)(C3)CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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